molecular formula C12H7ClO2 B167028 1-Chlorodibenzo-p-dioxin CAS No. 39227-53-7

1-Chlorodibenzo-p-dioxin

Cat. No.: B167028
CAS No.: 39227-53-7
M. Wt: 218.63 g/mol
InChI Key: VGGGRWRBGXENKI-UHFFFAOYSA-N
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Description

1-Chlorodibenzo-p-dioxin is a chlorinated derivative of dibenzo-p-dioxin, a compound consisting of two benzene rings connected by two oxygen atoms. The molecular formula of this compound is C12H7ClO2, and it has a molecular weight of 218.64 g/mol . This compound is one of the many chlorinated dibenzo-p-dioxins, which are known for their persistence in the environment and potential toxicity.

Mechanism of Action

Target of Action

The primary target of 1-Chlorodibenzo-p-dioxin is the aryl hydrocarbon (AH) receptor , which is a transcription factor present in all cells . This receptor is involved in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Pharmacokinetics

It is known that members of the pcdd family, which includes this compound, bioaccumulate in humans and wildlife due to their lipophilic properties . This suggests that the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties may lead to significant bioaccumulation and persistence in biological systems.

Result of Action

The molecular and cellular effects of this compound’s action are primarily toxic. It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons . It’s also known that highly chlorinated dibenzo-p-dioxins, which include this compound, can cause developmental disturbances and cancer .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. Dioxins, including this compound, are primarily anthropogenic and contribute to toxic, persistent organic pollution in the environment . They are produced as by-products from various industrial processes and can also originate from natural sources such as volcanoes and forest fires . These environmental sources and the compound’s persistence in the environment for over 100 years significantly influence its action and effects .

Safety and Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

In epidemiological studies, the associations of dioxin and dioxin-like (dl)-compound exposure with metabolic diseases including diabetes and metabolic syndrome in adults and with neurodevelopmental problems and earlier/later puberty in children have been suggested in the general population and environmentally exposed populations . Therefore, future research should focus on these areas to better understand the effects of dioxin and dl compound exposure on human health .

Biochemical Analysis

Biochemical Properties

1-Chlorodibenzo-p-dioxin, like other dioxins, is lipophilic and can bioaccumulate in humans and wildlife . It is known to interact with the aryl hydrocarbon receptor (AhR), a transcription factor involved in the expression of genes . This interaction can lead to the activation of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene .

Cellular Effects

The cellular effects of this compound are primarily mediated through its interaction with the AhR . This can lead to changes in cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it can cause developmental disturbances and cancer .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the AhR . This binding can lead to the activation or inhibition of enzymes and changes in gene expression . The exact nature of these interactions and their outcomes can vary depending on the specific cellular context.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . It is known to be a persistent compound, with effects that can last for more than 100 years . The specific temporal dynamics of its effects can depend on various factors, including the specific experimental conditions and the biological system under study.

Dosage Effects in Animal Models

The effects of this compound can vary with dosage in animal models . At sufficiently high doses, it has been shown to cause cancer in all animals tested . The specific dosage thresholds for different effects, as well as the nature of any toxic or adverse effects at high doses, can vary depending on the specific animal model and experimental conditions.

Metabolic Pathways

This compound is involved in various metabolic pathways . It is known to interact with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The specific details of these interactions and their outcomes can depend on various factors, including the specific biological context.

Transport and Distribution

This compound can be transported and distributed within cells and tissues . This can involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation . The specific details of these processes can depend on various factors, including the specific biological context.

Subcellular Localization

The subcellular localization of this compound can vary depending on various factors . It can be directed to specific compartments or organelles by targeting signals or post-translational modifications . The specific localization can have effects on its activity or function .

Preparation Methods

1-Chlorodibenzo-p-dioxin can be synthesized through various methods. One common synthetic route involves the chlorination of dibenzo-p-dioxin. This reaction typically requires a chlorinating agent such as chlorine gas or sulfuryl chloride, and it is carried out under controlled conditions to ensure selective chlorination at the desired position .

Industrial production of this compound often involves the use of high-temperature processes, such as those found in waste incineration or chemical manufacturing. These processes can inadvertently produce chlorinated dioxins as by-products, which necessitates careful monitoring and control to minimize environmental release .

Chemical Reactions Analysis

1-Chlorodibenzo-p-dioxin undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form more highly chlorinated dioxins or other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can dechlorinate this compound, converting it to less chlorinated or non-chlorinated dioxins. Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more chlorinated dioxins, while reduction can produce less chlorinated derivatives .

Comparison with Similar Compounds

1-Chlorodibenzo-p-dioxin is part of a larger group of chlorinated dibenzo-p-dioxins, which include compounds such as:

Compared to these similar compounds, this compound is unique in its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects. Its lower degree of chlorination compared to TCDD and other highly chlorinated dioxins may result in different toxicological profiles and environmental behaviors .

Properties

IUPAC Name

1-chlorodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClO2/c13-8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGGRWRBGXENKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC3=C(O2)C(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80872020
Record name 1-Chlorodibenzo[b,e][1,4]dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80872020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39227-53-7, 35656-51-0
Record name 1-Chlorodibenzo-p-dioxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39227-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name polychlorodibenzo-4-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035656510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chlorodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039227537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chlorodibenzo[b,e][1,4]dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80872020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-CHLORODIBENZO-P-DIOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT477ZL85J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the environmental fate of 1-Chlorodibenzo-p-dioxin?

A: this compound can adsorb onto fly ash from municipal incinerators. [] Further research is needed to fully understand its degradation pathways and environmental persistence.

Q2: How does the chlorine substitution in this compound affect its biodegradability compared to dibenzo-p-dioxin?

A: Research using Pseudomonas aeruginosa suggests that increasing chlorine substitution in dioxins generally decreases their biodegradability. [] While P. aeruginosa showed high growth and degradation rates for dibenzo-p-dioxin, its growth rate was lower with this compound. [] This suggests that the chlorine atom in this compound may hinder microbial degradation pathways compared to the unchlorinated parent compound.

Q3: What is the role of this compound in the formation of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs)?

A: While not directly addressed in the provided abstracts, the study on 2-chlorophenol and 2-chloroanisole oxidation suggests that chlorinated phenols, potentially including this compound, can act as precursors to PCDD/Fs. [] The formation mechanism likely involves phenoxy radicals generated during oxidation. []

Q4: How does the reactivity of this compound with the OH radical compare to other related compounds?

A: The rate constant for the gas-phase reaction of this compound with the OH radical is 4.7 x 10-12 cm3 molecule-1 s-1. [] This information, combined with data for other dioxins, furans, and biphenyls, allowed for the refinement of a method to calculate OH radical reaction rate constants and, consequently, estimate the atmospheric lifetimes of polychlorinated biphenyls (PCBs), polychlorinated dibenzo-p-dioxins (PCDDs), and polychlorinated dibenzofurans (PCDFs). []

Q5: Which cytochrome P450 enzyme is primarily responsible for the metabolism of this compound?

A: In vitro studies using rat liver microsomes indicate that this compound is metabolized almost exclusively by the cytochrome P450 enzyme CYP1A1. [] This finding contrasts with 2,3,7,8-tetrachlorodibenzo-p-dioxin, which is primarily metabolized by CYP1A2. [] The specific CYP enzyme involved in the metabolism of a particular dioxin congener appears to be influenced by the degree and position of chlorination. []

Q6: Are there reliable methods for calculating the thermodynamic properties of this compound?

A: Density functional theory (DFT) calculations at the B3LYP level, employing isodesmic reactions, provide reasonable estimates of the enthalpy of formation for this compound and other chlorinated dibenzo-p-dioxin congeners. [] Although the calculated values deviate slightly from experimental data (where available), this method offers a valuable tool for estimating these important thermodynamic parameters. []

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